Kadsuralignan A
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Overview
Description
Preparation Methods
Kadsuralignan A can be isolated from the leaves and stems of Schisandra lancifolia . The extraction process typically involves the use of solvents such as chloroform and ethanol . The plant material is first dried and ground, then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Kadsuralignan A undergoes various chemical reactions, including oxidation and reduction . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kadsuralignan A has been extensively studied for its anti-HIV activity . It has shown significant inhibitory effects on HIV-1 with an EC50 value of 2.23 μg/mL . Additionally, this compound has been investigated for its anti-inflammatory and anti-allergic properties . It inhibits nitric oxide production in activated macrophages, which is a key mechanism in its anti-inflammatory action .
Mechanism of Action
The anti-HIV activity of Kadsuralignan A is attributed to its ability to inhibit the replication of the virus . It targets specific viral enzymes and proteins, thereby preventing the virus from multiplying . The anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H26O7 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol |
InChI |
InChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1 |
InChI Key |
IHVGPKYZFAVXGZ-PJYBLOJUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O |
Origin of Product |
United States |
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